molecular formula C9H12N2O B12979196 (S)-2-(1-aminoethyl)benzamide hydrochloride

(S)-2-(1-aminoethyl)benzamide hydrochloride

Cat. No.: B12979196
M. Wt: 164.20 g/mol
InChI Key: WKUSVOTZRWAGAV-LURJTMIESA-N
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Description

(S)-2-(1-aminoethyl)benzamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)benzamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-(1-aminoethyl)benzamide.

    Reaction Conditions: The compound is synthesized through a series of reactions, including amination and acylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

(S)-2-(1-aminoethyl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: It modulates pathways related to neurotransmission, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-aminoethyl)benzamide hydrochloride: The enantiomer of the compound with different biological activity.

    N-(2-aminoethyl)benzamide: A structurally similar compound with variations in its chemical properties.

Uniqueness

(S)-2-(1-aminoethyl)benzamide hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]benzamide

InChI

InChI=1S/C9H12N2O/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m0/s1

InChI Key

WKUSVOTZRWAGAV-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(=O)N)N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)N)N

Origin of Product

United States

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